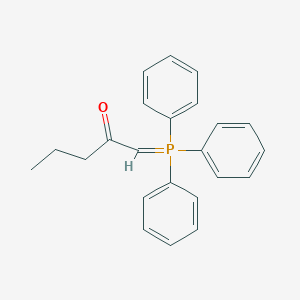
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one is an organophosphorus compound with the molecular formula C23H23OPThese compounds are highly polar and basic, making them useful in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one is typically synthesized from butyltriphenylphosphonium bromide through deprotonation using a strong base such as butyllithium. The reaction proceeds as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] The phosphorane is generally not isolated but used in situ for further reactions .
Industrial Production Methods
Industrial production methods for butyrylmethylenetriphenylphosphorane are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one undergoes various types of reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Substitution: It can participate in substitution reactions where the methylene group replaces oxygen centers in aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in reactions with butyrylmethylenetriphenylphosphorane include:
Butyllithium: For deprotonation.
Potassium tert-butoxide: As an alternative base.
Sodium amide: Another alternative base.
Major Products Formed
The major products formed from reactions involving butyrylmethylenetriphenylphosphorane include:
Alkenes: Formed through methylenation of aldehydes and ketones.
Triphenylphosphine oxide: A common byproduct.
Scientific Research Applications
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Wittig reactions.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of butyrylmethylenetriphenylphosphorane involves the formation of a highly reactive ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets include aldehydes and ketones, and the pathways involved are primarily related to organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methylenetriphenylphosphorane: The parent compound of the phosphorus ylides.
Carbomethoxymethylenetriphenylphosphorane: Used in the synthesis of Vitamin B12.
(Chloromethylene)triphenylphosphorane: Another Wittig reagent
Uniqueness
1-(Triphenyl-lambda5-phosphanylidene)-pentan-2-one is unique due to its specific reactivity and the types of products it forms. Its ability to selectively form alkenes from carbonyl compounds makes it a valuable tool in organic synthesis .
Properties
CAS No. |
17615-01-9 |
|---|---|
Molecular Formula |
C23H23OP |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(triphenyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C23H23OP/c1-2-12-20(24)19-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-19H,2,12H2,1H3 |
InChI Key |
XWWBUOZFYYYPJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-PENTAN-2-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















